molecular formula C21H20N4O3 B11600299 (4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11600299
M. Wt: 376.4 g/mol
InChI Key: MBRKDNRTQBIRBK-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodiazole ring and a pyrazolidine-dione moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include the use of catalysts to enhance reaction rates and yields, as well as purification techniques like crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation might yield oxides, while substitution could result in derivatives with different functional groups .

Scientific Research Applications

(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H20N4O3/c1-12-5-7-15(9-13(12)2)25-20(27)16(19(26)22-25)10-14-6-8-17-18(11-14)24(4)21(28)23(17)3/h5-11H,1-4H3,(H,22,26)/b16-10-

InChI Key

MBRKDNRTQBIRBK-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.